molecular formula C18H12As2 B089548 5,10-[1,2]Benzenoarsanthrene CAS No. 197-40-0

5,10-[1,2]Benzenoarsanthrene

Cat. No. B089548
CAS RN: 197-40-0
M. Wt: 378.1 g/mol
InChI Key: ZVVGWKNSYYKDNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,10-[1,2]Benzenoarsanthrene, also known as BA, is a polycyclic aromatic hydrocarbon (PAH) that has been widely studied due to its potential carcinogenic and mutagenic properties. BA is a potent environmental contaminant that can be found in tobacco smoke, diesel exhaust, and other combustion products.

Mechanism Of Action

The mechanism of action of 5,10-[1,2]Benzenoarsanthrene is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the activation of various signaling pathways. 5,10-[1,2]Benzenoarsanthrene can induce oxidative stress and DNA damage by generating ROS, which can lead to the activation of DNA repair mechanisms and the induction of cell death pathways.

Biochemical And Physiological Effects

5,10-[1,2]Benzenoarsanthrene has been shown to have a wide range of biochemical and physiological effects. It can induce DNA damage, gene mutations, and chromosomal aberrations in various cell types. 5,10-[1,2]Benzenoarsanthrene can also promote the growth of tumors in animal models and is considered a potent carcinogen. In addition, 5,10-[1,2]Benzenoarsanthrene has been shown to induce oxidative stress and inflammation, which can contribute to the development of various diseases, including cancer, cardiovascular disease, and respiratory disease.

Advantages And Limitations For Lab Experiments

One advantage of using 5,10-[1,2]Benzenoarsanthrene in lab experiments is its potent carcinogenic and mutagenic properties, which make it a useful tool for studying the mechanisms of cancer development and DNA damage. However, one limitation of using 5,10-[1,2]Benzenoarsanthrene is its potential toxicity, which can make it difficult to work with in certain settings. In addition, the use of 5,10-[1,2]Benzenoarsanthrene in lab experiments may not fully replicate the complex environmental exposures that occur in real-world settings.

Future Directions

Future research on 5,10-[1,2]Benzenoarsanthrene should focus on further understanding its mechanism of action and the pathways involved in its carcinogenic and mutagenic properties. This could involve the use of advanced imaging techniques and molecular biology tools to better understand the effects of 5,10-[1,2]Benzenoarsanthrene on DNA and cellular signaling pathways. In addition, future research should explore the potential health effects of exposure to 5,10-[1,2]Benzenoarsanthrene in real-world settings, including the effects of long-term exposure and the potential for biomagnification in the food chain.
Conclusion
In conclusion, 5,10-[1,2]Benzenoarsanthrene is a potent environmental contaminant that has been extensively studied for its potential carcinogenic and mutagenic properties. The synthesis method of 5,10-[1,2]Benzenoarsanthrene involves the reaction of anthracene with benzoquinone, which yields 5,10-[1,2]Benzenoarsanthrene as a yellow crystalline powder. 5,10-[1,2]Benzenoarsanthrene can induce DNA damage, gene mutations, and chromosomal aberrations in various cell types and has been shown to promote the growth of tumors in animal models. Future research on 5,10-[1,2]Benzenoarsanthrene should focus on further understanding its mechanism of action and the potential health effects of exposure to 5,10-[1,2]Benzenoarsanthrene in real-world settings.

Synthesis Methods

5,10-[1,2]Benzenoarsanthrene can be synthesized through various methods, including the reaction of anthracene with benzoquinone, the reaction of anthracene with benzoic acid, and the oxidation of anthracene with potassium permanganate. The most common method for synthesizing 5,10-[1,2]Benzenoarsanthrene is the reaction of anthracene with benzoquinone, which yields 5,10-[1,2]Benzenoarsanthrene as a yellow crystalline powder.

Scientific Research Applications

5,10-[1,2]Benzenoarsanthrene has been extensively studied for its potential carcinogenic and mutagenic properties. It has been shown to induce DNA damage, gene mutations, and chromosomal aberrations in various cell types. 5,10-[1,2]Benzenoarsanthrene has also been shown to promote the growth of tumors in animal models and is considered a potent carcinogen.

properties

CAS RN

197-40-0

Product Name

5,10-[1,2]Benzenoarsanthrene

Molecular Formula

C18H12As2

Molecular Weight

378.1 g/mol

IUPAC Name

1,8-diarsapentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene

InChI

InChI=1S/C18H12As2/c1-2-8-14-13(7-1)19-15-9-3-5-11-17(15)20(14)18-12-6-4-10-16(18)19/h1-12H

InChI Key

ZVVGWKNSYYKDNU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)[As]3C4=CC=CC=C4[As]2C5=CC=CC=C53

Canonical SMILES

C1=CC=C2C(=C1)[As]3C4=CC=CC=C4[As]2C5=CC=CC=C53

synonyms

5,10-[1,2]Benzenoarsanthrene

Origin of Product

United States

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